4-Chloro-3-methoxybenzoicacid

Description

Contextualization within Aromatic Carboxylic Acid Chemistry

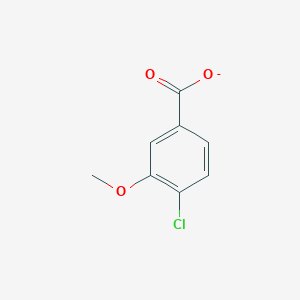

4-Chloro-3-methoxybenzoic acid, with the molecular formula C₈H₇ClO₃, belongs to the family of aromatic carboxylic acids. nih.gov Its structure is characterized by a central benzene (B151609) ring to which a carboxylic acid group (-COOH), a methoxy (B1213986) group (-OCH₃) at the 3-position, and a chlorine atom (-Cl) at the 4-position are attached. ontosight.ai This substitution pattern defines its chemical identity and reactivity.

As a member of the benzoic acid family, it shares certain characteristics with related compounds while possessing unique properties due to its specific functionalization. ontosight.ai The presence of both an electron-withdrawing chlorine atom and an electron-donating methoxy group, in addition to the carboxylic acid function, creates a distinct electronic environment on the aromatic ring. This influences its acidity, reactivity in electrophilic and nucleophilic substitution reactions, and its intermolecular interactions, such as hydrogen bonding via the carboxylic acid group. vulcanchem.com

Interactive Table: Physicochemical Properties of 4-Chloro-3-methoxybenzoic Acid

Data sourced from multiple references. nih.govvulcanchem.comtcichemicals.com

Significance in Contemporary Chemical Synthesis Paradigms

In the realm of organic synthesis, 4-Chloro-3-methoxybenzoic acid serves as a versatile intermediate and building block for creating more complex molecular architectures. ontosight.aivulcanchem.comchemimpex.com Its utility stems from the reactivity of its distinct functional groups.

The carboxylic acid moiety can readily undergo a variety of classical transformations, including esterification, amidation, and reduction to an alcohol. vulcanchem.com The chlorine atom on the aromatic ring provides a reactive site for nucleophilic aromatic substitution and, more significantly, for modern cross-coupling reactions. Methodologies such as the Suzuki or Sonogashira couplings can be employed at this position to form new carbon-carbon bonds, a cornerstone of modern synthetic chemistry. vulcanchem.com

This multifunctional nature makes the compound a valuable precursor in the synthesis of pharmaceuticals and agrochemicals. ontosight.aichemimpex.com For instance, it is a known intermediate in the development of herbicides and fungicides. chemimpex.com Furthermore, its structural motifs are found in various biologically active molecules, and it has been identified as a key intermediate for certain therapeutic agents, such as the antiarrhythmic drug amiodarone. chemimpex.comchemicalbook.com

Overview of Research Trajectories and Scholarly Contributions

Academic research on 4-Chloro-3-methoxybenzoic acid has followed several distinct trajectories. A primary focus has been on its application as an intermediate in medicinal chemistry and agrochemical development. chemimpex.com Studies have explored its role in the synthesis of potential anti-inflammatory and analgesic drugs. chemimpex.com

Another significant area of investigation involves its potential as a bioactive compound itself. Research has indicated that 4-Chloro-3-methoxybenzoic acid may act as a putative cancer drug, with studies showing it can inhibit the growth of human breast and colon cancer cells in culture. biosynth.com Its mechanism is thought to involve the alteration of 3-hydroxyanthranilic acid metabolism. biosynth.com The compound has also been explored in the context of developing novel antibacterials, specifically as an inhibitor of DNA gyrase and topoisomerase IV. whiterose.ac.uk

The synthesis of 4-Chloro-3-methoxybenzoic acid and its derivatives is also a subject of scholarly work. Patented methods describe its preparation from precursors like chlorobenzonitriles via reaction with sodium methylate followed by hydrolysis and acidification. vulcanchem.com Alternative routes include the direct chlorination of 3-methoxybenzoic acid. ontosight.ai Additionally, advanced separation techniques have been a subject of research, with methods like pH-zone-refining countercurrent chromatography being developed to efficiently separate closely related isomers, such as 2- and 6-nitro-4-chloro-3-methoxybenzoic acid. tandfonline.com The availability of its crystal structure in resources like the Cambridge Structural Database (CSD) facilitates detailed studies on its solid-state conformation and intermolecular interactions. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClO3- |

|---|---|

Molecular Weight |

185.58 g/mol |

IUPAC Name |

4-chloro-3-methoxybenzoate |

InChI |

InChI=1S/C8H7ClO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)/p-1 |

InChI Key |

OXUUNDMDOOXPKY-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 3 Methoxybenzoic Acid

Established Reaction Pathways and Chemical Transformations

Traditional syntheses of 4-Chloro-3-methoxybenzoic acid rely on predictable and well-documented organic reactions. These pathways often involve the strategic introduction of substituents onto a benzene (B151609) ring and subsequent functional group manipulations to arrive at the final product.

Regioselective Chlorination Strategies

A primary route to 4-Chloro-3-methoxybenzoic acid involves the direct, regioselective chlorination of 3-methoxybenzoic acid. The outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene ring: the methoxy (B1213986) (-OCH₃) group and the carboxylic acid (-COOH) group.

The methoxy group is a powerful activating group that directs incoming electrophiles to the ortho and para positions (carbons 2, 4, and 6) due to its ability to donate electron density through resonance. organicchemistrytutor.comyoutube.com Conversely, the carboxylic acid group is a deactivating, meta-directing group, which withdraws electron density from the ring and directs electrophiles to the meta position (carbon 5). quora.comlibretexts.org

In the case of 3-methoxybenzoic acid, the strong activating and para-directing effect of the methoxy group dominates, favoring substitution at the C-4 position, which is para to the methoxy group and sterically accessible. organicchemistrytutor.comyoutube.com This leads to the desired 4-chloro isomer as the major product.

Common chlorinating agents for this type of transformation include:

Molecular Chlorine (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃).

Sulfuryl chloride (SO₂Cl₂) .

N-Chlorosuccinimide (NCS) , often used for milder chlorination conditions.

Aromatic Substitutions and Functional Group Interconversions

Alternative pathways to 4-Chloro-3-methoxybenzoic acid involve building the molecule through a series of substitutions and functional group transformations, often starting with a precursor that already contains some of the desired substituents.

A notable example is the oxidation of a methyl group on a substituted toluene (B28343) precursor. The synthesis can commence from 1-chloro-2-methoxy-4-methylbenzene, where the methyl group is oxidized to a carboxylic acid using a strong oxidizing agent. This method leverages the stability of the benzoic acid functional group.

Table 1: Synthesis via Oxidation of a Toluene Derivative

| Starting Material | Reagent | Conditions | Yield |

| 1-chloro-2-methoxy-4-methylbenzene | Potassium permanganate (B83412) (KMnO₄) | Aqueous solution, reflux | 58% |

Similarly, the oxidation of an aldehyde functional group provides another efficient route. This pathway is advantageous as aldehydes are readily converted to carboxylic acids under milder conditions than methyl groups. In industrial settings, this transformation is often achieved via catalytic oxidation under reflux to ensure complete conversion. guidechem.com

Table 2: Synthesis via Oxidation of a Benzaldehyde Derivative

| Starting Material | Reagent | Conditions |

| 4-chloro-3-methoxybenzaldehyde | Potassium permanganate (KMnO₄) or Sodium hypochlorite (B82951) (NaClO) | Basic aqueous medium |

Carboxylation Reactions for Benzoic Acid Formation

The carboxylic acid moiety can also be introduced directly onto a pre-functionalized aromatic ring through carboxylation reactions. A classic and reliable method is the Grignard reaction. ucalgary.caucalgary.ca This approach involves the formation of an organometallic intermediate, which then reacts with carbon dioxide to form the carboxylate.

The general sequence for this synthesis is as follows:

Precursor Synthesis : An appropriately substituted aryl halide, such as 1-bromo-4-chloro-2-methoxybenzene , is required as the starting material.

Grignard Reagent Formation : The aryl halide is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, (4-chloro-2-methoxyphenyl)magnesium bromide . chemistry-online.com

Carboxylation : The Grignard reagent is then reacted with a source of carbon dioxide, typically solid CO₂ (dry ice). chemistry-online.comdocsity.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. ucalgary.ca

Acidic Workup : The intermediate salt is hydrolyzed with a strong aqueous acid (e.g., HCl) to protonate the carboxylate, yielding the final 4-Chloro-3-methoxybenzoic acid. docsity.com

This method is highly versatile for creating substituted benzoic acids from various aryl halides. chemistry-online.comgoogle.com

Novel and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally sustainable. These "green" approaches focus on reducing waste, avoiding hazardous reagents, and utilizing catalytic systems to improve reaction conditions.

Catalytic Systems for Enhanced Efficiency

Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher atom economy, under milder conditions, and with greater selectivity, thereby reducing energy consumption and byproducts.

For the synthesis of 4-Chloro-3-methoxybenzoic acid, catalytic systems are primarily applied to the oxidation steps. Instead of using stoichiometric amounts of strong, metal-based oxidants like potassium permanganate, which generate significant inorganic waste, catalytic air oxidation has been developed. sci-hub.se For instance, the oxidation of substituted toluenes to benzoic acids can be achieved using soluble cobalt catalysts with air as the oxidant. sci-hub.se Catalytic systems based on other transition metals, such as cerium and manganese oxides, have also been shown to be effective for the selective oxidation of toluene derivatives, often with high selectivity towards the corresponding benzoic acid under optimized conditions. rsc.org

The general mechanism for these catalytic oxidations often follows a Mars-van Krevelen pathway, where the toluene derivative is progressively oxidized to benzyl (B1604629) alcohol, then to benzaldehyde, and finally to benzoic acid. mdpi.comnih.gov

Environmentally Benign Reaction Conditions

Green synthetic approaches also focus on replacing hazardous solvents and reagents with safer alternatives. This includes exploring solvent-free reactions or using water as a reaction medium.

A potential green route to 4-Chloro-3-methoxybenzoic acid could start from vanillic acid (4-hydroxy-3-methoxybenzoic acid), a naturally occurring compound that can be derived from lignin, a renewable biomass source. wikipedia.orgnih.gov Vanillic acid is an oxidized form of vanillin. wikipedia.org A synthetic pathway starting from this renewable feedstock would significantly improve the environmental profile of the final product. The synthesis would likely involve a chlorination step on the vanillic acid core, potentially requiring protection of the phenolic hydroxyl group before chlorination and subsequent deprotection.

Furthermore, the use of greener oxidants is a key aspect. Hydrogen peroxide (H₂O₂) is considered an ideal green oxidant because its only byproduct is water. Catalytic systems are being developed to utilize H₂O₂ for the efficient oxidation of aldehydes and other precursors to carboxylic acids.

Multicomponent Reactions Incorporating the Compound

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. These reactions are highly valued in medicinal chemistry and drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules. While specific documented examples of 4-Chloro-3-methoxybenzoic acid in MCRs are not prevalent in readily available literature, its structure, featuring a carboxylic acid group, makes it a theoretically ideal candidate for several classic MCRs.

Theoretical Role in Passerini and Ugi Reactions:

The Passerini and Ugi reactions are cornerstone isocyanide-based MCRs that utilize a carboxylic acid as a key component.

Passerini Reaction : This three-component reaction involves a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide semanticscholar.org. In this context, 4-Chloro-3-methoxybenzoic acid would serve as the carboxylic acid component, providing the α-acyloxy portion of the final product. The reaction proceeds through the addition of the isocyanide and the carboxylic acid to the carbonyl compound nih.gov. The final structure would incorporate the 4-chloro-3-methoxybenzoyl moiety.

Ugi Reaction : An extension of the Passerini reaction, the Ugi reaction is a four-component reaction between a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide, yielding a bis-amide researchgate.netchemicalbook.com. The reaction begins with the formation of an imine from the amine and carbonyl compound, which is then activated by the carboxylic acid researchgate.net. 4-Chloro-3-methoxybenzoic acid would participate by providing its carboxylate as a nucleophile to trap the nitrilium intermediate, which ultimately rearranges to form the stable bis-amide product researchgate.net.

The participation of 4-Chloro-3-methoxybenzoic acid in these reactions would allow for the direct incorporation of its substituted phenyl ring into diverse molecular scaffolds, making it a valuable tool for generating chemical libraries for screening purposes chemicalbook.com.

Precursor and Intermediate Utility in Complex Molecule Synthesis

The chemical versatility of 4-Chloro-3-methoxybenzoic acid makes it a significant intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors rsc.org. Its value stems from the presence of three distinct reactive sites: the carboxylic acid group, the aromatic ring, and the chloro and methoxy substituents that influence the ring's reactivity.

Pathways to Substituted Benzoic Acid Derivatives

The carboxylic acid functional group is the most readily transformed site on the molecule, providing pathways to a variety of essential derivatives.

Amide Bond Formation : The conversion of carboxylic acids to amides is one of the most fundamental transformations in organic and medicinal chemistry rsc.org. 4-Chloro-3-methoxybenzoic acid can be coupled with a wide range of primary and secondary amines to form the corresponding N-substituted benzamides. This reaction typically requires the activation of the carboxylic acid, which can be achieved using various coupling reagents or by converting the acid to a more reactive acyl chloride organic-chemistry.org. These amide derivatives are prevalent in pharmacologically active compounds.

Esterification : The formation of esters from carboxylic acids and alcohols, often catalyzed by an acid (Fischer esterification), is another key pathway mdpi.com. 4-Chloro-3-methoxybenzoic acid can be esterified with various alcohols to produce esters that serve as intermediates, prodrugs, or plasticizers rsc.org. The reaction can also be facilitated by solid acid catalysts, offering a greener alternative to mineral acids nih.gov.

The table below summarizes these primary transformations.

| Derivative Class | Reactant | Transformation |

| Amides | Primary/Secondary Amines | Amide Coupling / Acyl Halide Substitution |

| Esters | Alcohols | Fischer Esterification / Acyl Halide Substitution |

Role in Building Block Syntheses

A "building block" in chemistry is a molecule that can be readily incorporated into the synthesis of a larger, more complex structure. 4-Chloro-3-methoxybenzoic acid fits this description perfectly due to its dual reactivity. The carboxylic acid group allows for linkage to other molecules via amide or ester bonds, while the substituted aromatic ring provides a stable, rigid scaffold.

This dual functionality is exploited in the synthesis of active pharmaceutical ingredients (APIs) and crop protection agents, where the specific arrangement of the chloro and methoxy groups on the benzene ring can be crucial for biological activity rsc.org. By serving as a foundational piece, it allows chemists to construct targeted therapeutic agents and molecules with tailored electronic or biological properties.

Chemo- and Regioselective Preparations of Analogues

The synthesis of analogues of 4-Chloro-3-methoxybenzoic acid with varied substitution patterns requires precise control over reaction conditions to achieve chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another.

Regioselective Nitration : Electrophilic aromatic substitution, such as nitration, on a substituted benzene ring is governed by the directing effects of the existing substituents. For a related compound like 2-chlorobenzoic acid, nitration can be directed to specific positions. The use of certain metal salts as catalysts in ultrasonically assisted nitrations has been shown to achieve high para-regioselectivity semanticscholar.org. For chlorobenzoic acids, nitration using a mixture of nitric and sulfuric acid can yield specific nitro-substituted analogues, such as 4-chloro-3-nitrobenzoic acid from p-chlorobenzoic acid.

Regioselective Amination : The synthesis of amino-substituted analogues can be achieved through methods like copper-catalyzed amination. For instance, a chemo- and regioselective cross-coupling reaction has been developed for the effective amination of 2-chlorobenzoic acids with aniline (B41778) derivatives, producing N-aryl anthranilic acids without the need for protecting the carboxylic acid group nih.gov. This highlights how specific catalytic systems can favor reaction at the C-Cl bond while leaving the carboxylic acid intact.

Regioselective Halogenation : Introducing additional halogen atoms onto the aromatic ring can be achieved with high regioselectivity. Using N-halosuccinimides in a solvent like hexafluoroisopropanol (HFIP) allows for the mild and regioselective halogenation of a wide range of arenes without the need for a catalyst. The position of the new halogen is directed by the existing activating (methoxy) and deactivating (chloro, carboxyl) groups.

These examples with related structures illustrate that by carefully choosing catalysts, directing groups, and reaction conditions, it is possible to synthesize a wide array of analogues of 4-Chloro-3-methoxybenzoic acid with precise control over the substitution pattern.

Derivatization Strategies and Functionalization of 4 Chloro 3 Methoxybenzoic Acid

Synthesis of Ester and Amide Derivatives

The carboxylic acid functionality of 4-chloro-3-methoxybenzoic acid is the most common site for derivatization, readily undergoing esterification and amidation reactions to produce a wide range of derivatives. These reactions are fundamental in medicinal chemistry and materials science for tuning the physicochemical properties of the parent molecule.

Mechanistic Studies of Esterification and Amidation

Esterification: The conversion of 4-chloro-3-methoxybenzoic acid to its corresponding esters is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. A subsequent nucleophilic attack by an alcohol leads to a tetrahedral intermediate. Following a proton transfer and the elimination of a water molecule, the ester is formed. The reaction is reversible, and to drive the equilibrium towards the product, it is common to use an excess of the alcohol or to remove water as it is formed.

Amidation: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the synthesis of amides from 4-chloro-3-methoxybenzoic acid typically requires the activation of the carboxylic acid. Common methods include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the conversion of the carboxylic acid to a more reactive species like an acyl chloride. More contemporary methods involve the in-situ generation of activating agents. For instance, a mixture of N-chlorophthalimide and triphenylphosphine (B44618) can generate reactive phosphonium (B103445) salts that facilitate amide bond formation under mild conditions. Mechanistic studies using techniques like ³¹P NMR have identified the formation of chloro- and imido-phosphonium species as key intermediates in these transformations.

Optimization of Reaction Conditions for Derivatization Yield

The yield of ester and amide derivatives of 4-chloro-3-methoxybenzoic acid is highly dependent on the chosen reaction conditions.

Esterification: For Fischer esterification, the choice of acid catalyst and the reaction temperature are crucial. Strong acids like sulfuric acid are effective, but heterogeneous catalysts such as Amberlyst-15 are also employed for easier product purification. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the esterification of substituted benzoic acids. The optimal conditions often involve a molar excess of the alcohol, which also serves as the solvent, and temperatures ranging from reflux to slightly elevated temperatures under microwave conditions.

| Catalyst | Alcohol | Temperature (°C) | Time (h) | Yield (%) |

| H₂SO₄ (cat.) | Methanol (B129727) | Reflux | 4-8 | >90 |

| H₂SO₄ (cat.) | Ethanol | Reflux | 4-8 | >90 |

| Amberlyst-15 | Methanol | 60 | 12 | ~85 |

| Microwave | Methanol | 100 | 0.5 | >95 |

Amidation: The optimization of amide synthesis involves the selection of an appropriate coupling reagent and solvent. For methods utilizing activating agents like triphenylphosphine and N-chlorophthalimide, the stoichiometry of the reagents is a key parameter. Typically, a slight excess of the activating agents and the amine is used. The choice of solvent can also influence the reaction outcome, with polar aprotic solvents like acetonitrile (B52724) often providing good results. Room temperature is often sufficient for these reactions, making them highly practical.

| Activating System | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| SOCl₂ | Benzylamine | Toluene (B28343) | Reflux | 2 | >90 |

| DCC/DMAP | Aniline (B41778) | Dichloromethane | RT | 12 | ~80-90 |

| PPh₃/NCPhth | Benzylamine | Acetonitrile | RT | 12 | High |

| PPh₃/NCPhth | Benzylmethylamine | Acetonitrile | RT | Moderate to High |

Manipulation of Aromatic Substituents

The aromatic ring of 4-chloro-3-methoxybenzoic acid offers further opportunities for functionalization through reactions involving the chloro and methoxy (B1213986) substituents, as well as electrophilic substitution on the ring itself.

Nucleophilic Aromatic Substitution Reactions on the Chloro Group

Common nucleophiles for this transformation include amines, alkoxides, and thiolates. The reaction conditions often require elevated temperatures and a polar aprotic solvent.

| Nucleophile | Solvent | Temperature (°C) | Product |

| R₂NH (e.g., Morpholine) | DMF | 100-150 | 4-(dialkylamino)-3-methoxybenzoic acid derivative |

| NaOR' | DMF or DMSO | 100-150 | 4-alkoxy-3-methoxybenzoic acid derivative |

| NaSR' | DMF or DMSO | 100-150 | 4-(alkylthio)-3-methoxybenzoic acid derivative |

Electrophilic Aromatic Substitutions on the Benzoic Ring

The existing substituents on the benzene (B151609) ring direct the position of incoming electrophiles. The methoxy group is a strongly activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The carboxylic acid group is a deactivating, meta-directing group. The combined effect of these substituents will determine the regioselectivity of electrophilic aromatic substitution reactions.

Given the directing effects, the most likely positions for electrophilic attack are ortho and para to the activating methoxy group (C2 and C6) and meta to the deactivating carboxylic acid group (C5). The chloro group also directs ortho and para (C3 and C5). Considering these influences, the C5 position is doubly activated by the methoxy and chloro groups (para to methoxy and ortho to chloro) and meta to the carboxylic acid, making it a probable site for substitution. The C2 position, ortho to both the methoxy and carboxylic acid groups, is also a potential site.

Nitration: A common electrophilic aromatic substitution is nitration. Using a mixture of nitric acid and sulfuric acid, a nitro group (-NO₂) can be introduced onto the aromatic ring. The precise location of nitration on 4-chloro-3-methoxybenzoic acid would depend on the reaction conditions, but substitution at the C5 position is a likely outcome.

Transformations Involving the Methoxy Moiety

The methoxy group can be cleaved to reveal a hydroxyl group through O-demethylation. This transformation is valuable for introducing a phenolic functionality, which can then be used for further derivatization.

Common reagents for demethylation include strong protic acids like HBr and Lewis acids such as BBr₃ and AlCl₃. The choice of reagent can depend on the presence of other functional groups in the molecule. For instance, BBr₃ is a powerful reagent that is effective at low temperatures but is sensitive to moisture. HBr in acetic acid often requires higher temperatures.

| Reagent | Solvent | Temperature (°C) | Product |

| BBr₃ | Dichloromethane | -78 to RT | 4-Chloro-3-hydroxybenzoic acid |

| 48% HBr | Acetic Acid | Reflux | 4-Chloro-3-hydroxybenzoic acid |

| AlCl₃ | Dichloromethane | Reflux | 4-Chloro-3-hydroxybenzoic acid |

Advanced Functionalization for Specific Research Applications

Synthesis of Fluorescent Probes and Labels

The development of fluorescent probes is essential for imaging and sensing applications in biological systems. While direct synthesis of fluorescent probes from 4-chloro-3-methoxybenzoic acid is not extensively documented, its structure serves as a valuable precursor for the core of certain fluorophores. The general strategy involves using the benzoic acid moiety as a foundational component to construct larger, conjugated systems that exhibit fluorescence.

A key approach is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. This intermediate can then undergo reactions like Friedel-Crafts acylation with electron-rich aromatic compounds to form a ketone, which is a common precursor to xanthene-based dyes like fluoresceins and rhodamines. For instance, a similar compound, 3-chloro-4-methoxybenzoyl chloride, has been utilized in the synthesis of carbofluorescein precursors. nih.gov This divergent approach can lead to a variety of fluorescent and fluorogenic derivatives. nih.gov

The substituted benzene ring of 4-chloro-3-methoxybenzoic acid can be incorporated as a key structural element in various fluorophore families. The electronic properties imparted by the chloro and methoxy groups can modulate the spectral properties (absorption and emission wavelengths) of the final dye molecule.

Table 1: Potential Fluorophore Scaffolds from Benzoic Acid Derivatives

| Fluorophore Class | Synthetic Strategy | Potential Role of 4-Chloro-3-methoxybenzoic Acid |

|---|---|---|

| Xanthenes (e.g., Fluorescein) | Friedel-Crafts acylation with a phenol (B47542) derivative, followed by cyclization. | Serves as the phthalic anhydride (B1165640) analogue to form the core structure. |

| Coumarins | Pechmann condensation or other cyclization reactions. | Could be modified to form a phenol derivative suitable for condensation. |

| Stilbenes | Wittig or Horner-Wadsworth-Emmons reaction. | The aromatic ring can be functionalized to participate in olefination reactions. mdpi.com |

| Benzothiadiazoles | Multi-step synthesis involving construction of the heterocyclic core. | The benzene ring can be a starting point for building the benzothiadiazole moiety. nih.gov |

Creation of Bioconjugatable Derivatives

Bioconjugation is the process of covalently linking a molecule, such as 4-chloro-3-methoxybenzoic acid, to a biomolecule like a protein or nucleic acid. The primary site for this functionalization is the carboxylic acid group. To make it reactive towards nucleophiles found on proteins (e.g., the primary amine of a lysine (B10760008) residue), the carboxylic acid must first be "activated".

The most prevalent method for activating carboxylic acids for bioconjugation is through the formation of an active ester, typically an N-hydroxysuccinimide (NHS) ester. cytometry.mersc.org This is commonly achieved using a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS). thermofisher.comnih.gov The resulting NHS ester is a stable intermediate that reacts efficiently with primary amines in aqueous conditions to form a stable amide bond, thus tethering the 4-chloro-3-methoxybenzoic acid moiety to the biomolecule. rsc.org

Reaction Scheme for NHS Ester Formation and Bioconjugation:

Activation: 4-Chloro-3-methoxybenzoic acid + EDC + NHS → 4-Chloro-3-methoxybenzoyl-NHS ester

Conjugation: 4-Chloro-3-methoxybenzoyl-NHS ester + Protein-NH₂ → Protein-NH-CO-(4-chloro-3-methoxy)benzene + NHS

This strategy is a cornerstone of bioconjugation chemistry, allowing for the attachment of small molecules to proteins for a variety of applications, including drug delivery and diagnostics. biosyn.com

Table 2: Common Bioconjugation Strategies for Carboxylic Acids

| Reagents | Reactive Intermediate | Target Functional Group on Biomolecule | Resulting Linkage |

|---|---|---|---|

| EDC, NHS | NHS ester | Primary amine (e.g., Lysine) | Amide |

| EDC, Hydrazine | Acyl hydrazide | Aldehydes (after oxidation of sugars) | Hydrazone |

| CDI (Carbonyldiimidazole) | Acyl-imidazole | Primary amine | Amide |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. The FT-IR spectrum of 4-Chloro-3-methoxybenzoic acid is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretches of the carboxylic acid and the methoxy (B1213986) group, the C-Cl stretch, and various aromatic C-H and C=C vibrations.

Table 2: Predicted FT-IR Absorption Bands for 4-Chloro-3-methoxybenzoic acid

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H stretch (broad) | 2500 - 3300 |

| C=O stretch | 1680 - 1710 | |

| C-O stretch | 1210 - 1320 | |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| C=C stretch | 1450 - 1600 | |

| Methoxy (-OCH₃) | C-H stretch | 2850 - 2960 |

| C-O stretch | 1000 - 1150 | |

| Chloro (-Cl) | C-Cl stretch | 600 - 800 |

Note: The predicted wavenumbers are based on typical ranges for these functional groups and can be influenced by the specific molecular environment.

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

The FT-Raman spectrum of 4-Chloro-3-methoxybenzoic acid would provide additional information, particularly regarding the aromatic ring vibrations and the C-Cl bond. The symmetric stretching vibrations of the benzene (B151609) ring are typically strong in the Raman spectrum. The C=O stretching vibration will also be present, though it is generally weaker than in the IR spectrum. The combination of FT-IR and FT-Raman data allows for a more complete vibrational analysis of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the determination of the elemental composition of 4-Chloro-3-methoxybenzoic acid. For the protonated molecule ([M+H]⁺), the predicted monoisotopic mass is 187.01566 m/z uni.lu. This precise mass measurement is crucial for confirming the molecular formula, C₈H₇ClO₃. The high accuracy of HRMS helps to distinguish the compound from other molecules with the same nominal mass but different elemental compositions. Predicted collision cross-section (CCS) values, which provide information about the ion's three-dimensional shape, have also been calculated for various adducts of 4-Chloro-3-methoxybenzoic acid uni.lu.

Table 1: Predicted HRMS Data for 4-Chloro-3-methoxybenzoic acid Adducts

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 187.01566 | 132.0 |

| [M+Na]⁺ | 208.99760 | 142.1 |

| [M-H]⁻ | 185.00110 | 135.1 |

| [M+NH₄]⁺ | 204.04220 | 152.4 |

| [M+K]⁺ | 224.97154 | 139.0 |

| [M+H-H₂O]⁺ | 169.00564 | 128.0 |

Data sourced from computational predictions.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (in this case, the molecular ion of 4-Chloro-3-methoxybenzoic acid) to generate a series of product ions. The resulting fragmentation pattern provides detailed structural information, confirming the connectivity of atoms within the molecule.

Plausible Fragmentation Pathways:

Loss of a hydroxyl radical (-•OH): This would result in a fragment ion with an m/z of 169.

Loss of a carboxyl group (-COOH): This would lead to a fragment ion with an m/z of 141.

Decarboxylation (loss of CO₂): This would produce a fragment ion with an m/z of 142.

Loss of a methoxy radical (-•OCH₃): This would result in a fragment ion with an m/z of 155.

Loss of a chlorine atom (-Cl): This would lead to a fragment ion with an m/z of 151.

The relative abundance of these fragment ions would provide confirmatory evidence for the structure of 4-Chloro-3-methoxybenzoic acid.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like 4-Chloro-3-methoxybenzoic acid, the principal electronic transitions are π → π* and n → π* cdnsciencepub.com.

The benzene ring and the carbonyl group of the carboxylic acid are the primary chromophores in 4-Chloro-3-methoxybenzoic acid. The electronic transitions associated with the benzene ring are typically observed in the UV region. Substituents on the benzene ring can cause a shift in the absorption maxima (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and can also affect the intensity of the absorption.

While a specific UV-Vis spectrum for 4-Chloro-3-methoxybenzoic acid was not found in the searched literature, the spectrum of the related compound 4-methoxybenzoic acid shows a strong absorption band around 255 nm nist.gov. The presence of the chlorine atom in 4-Chloro-3-methoxybenzoic acid is expected to influence the electronic transitions. Generally, halogen substituents can cause a slight bathochromic shift. The methoxy group, being an electron-donating group, also typically induces a red shift. Therefore, it is anticipated that 4-Chloro-3-methoxybenzoic acid will exhibit strong absorption in the UV region, likely with a λmax in the range of 250-280 nm, corresponding to π → π* transitions of the aromatic system.

Table 2: Expected Electronic Transitions for 4-Chloro-3-methoxybenzoic acid

| Transition | Chromophore | Expected Wavelength Region (nm) |

|---|---|---|

| π → π* | Benzene ring and C=O | ~250-280 |

X-ray Crystallography for Solid-State Structure and Packing

X-ray crystallography is an essential technique for the definitive determination of the three-dimensional arrangement of atoms in a crystalline solid.

It is highly probable that 4-Chloro-3-methoxybenzoic acid molecules will form centrosymmetric dimers in the crystal lattice through hydrogen bonding between the carboxylic acid groups of two molecules. This is a very common and stable arrangement for carboxylic acids. The O-H···O hydrogen bonds in these dimers are expected to be the most significant intermolecular interaction governing the crystal packing.

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. Each crystalline form (polymorph) will produce a unique PXRD pattern, characterized by a specific set of diffraction peak positions (in degrees 2θ) and intensities.

While no specific PXRD data for 4-Chloro-3-methoxybenzoic acid was found in the search results, this technique would be the primary method for its routine identification and for screening for different polymorphic forms. The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. Any changes in the crystal structure due to different crystallization conditions (e.g., solvent, temperature) would be readily detected by changes in the PXRD pattern. The study of polymorphism is critical in the pharmaceutical and materials sciences as different polymorphs can have different physical properties, such as solubility and stability.

Computational Chemistry and Theoretical Modeling of 4 Chloro 3 Methoxybenzoic Acid

Prediction of Spectroscopic Parameters

Calculated NMR Chemical Shifts (GIAO method)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide invaluable insight into the electronic structure and chemical environment of atomic nuclei within a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed and reliable quantum chemical approach for predicting NMR shielding tensors and, consequently, chemical shifts. mdpi.comnih.govgaussian.com This method effectively addresses the issue of gauge-origin dependence, which can affect the accuracy of NMR calculations for molecules in a magnetic field.

The calculation process involves optimizing the molecular geometry of 4-Chloro-3-methoxybenzoic acid using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311++G(d,p). Following geometry optimization, the GIAO method is applied at the same or a higher level of theory to compute the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). The chemical shifts (δ) are then determined by referencing these calculated shielding values (σ) to the shielding constant of a standard reference compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ(TMS) - σ(sample).

Table 1: Representative Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-Chloro-3-methoxybenzoic Acid using the GIAO method. (Note: These are illustrative values based on principles of NMR spectroscopy and DFT calculations for analogous compounds.)

| Atom | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | |

| H (Carboxyl) | ~12.0 - 13.0 |

| H-2 | ~7.6 |

| H-5 | ~7.5 |

| H-6 | ~7.9 |

| H (Methoxy) | ~3.9 |

| ¹³C NMR | |

| C (Carboxyl) | ~168 |

| C-1 | ~130 |

| C-2 | ~115 |

| C-3 | ~158 |

| C-4 | ~125 |

| C-5 | ~124 |

| C-6 | ~132 |

| C (Methoxy) | ~56 |

Theoretical Electronic Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules and to simulate their ultraviolet-visible (UV-Vis) absorption spectra. researchgate.netmdpi.comfaccts.de This approach calculates the energies of electronic transitions from the ground state to various excited states, as well as the oscillator strengths (f) associated with these transitions, which determine the intensity of the absorption bands.

For 4-Chloro-3-methoxybenzoic acid, a TD-DFT calculation would typically be performed on the previously optimized ground-state geometry. The calculation predicts the vertical excitation energies, which correspond to the absorption maxima (λ_max) in the experimental spectrum. The results can elucidate the nature of the electronic transitions, such as π → π* and n → π* transitions, which are characteristic of aromatic and carbonyl-containing compounds. The substituents on the benzene (B151609) ring—chloro, methoxy (B1213986), and carboxyl groups—act as chromophores and auxochromes, influencing the energies of the molecular orbitals and thus the wavelengths of absorption.

While a specific TD-DFT study for 4-Chloro-3-methoxybenzoic acid is not available, calculations on structurally similar molecules, such as 2-Chloro-3,4-dimethoxybenzaldehyde, provide insight into the expected spectral features. researchgate.net The spectrum of 4-Chloro-3-methoxybenzoic acid is expected to show characteristic π → π* transitions associated with the benzene ring.

Table 2: Representative Theoretical Electronic Absorption Data for 4-Chloro-3-methoxybenzoic Acid from TD-DFT Calculations. (Note: These are illustrative values based on typical TD-DFT results for substituted aromatic acids.)

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~290 | ~0.35 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~255 | ~0.50 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~220 | ~0.15 | HOMO → LUMO+1 (π → π*) |

Theoretical Studies of Reaction Mechanisms

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry provides essential tools for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate.

Transition state analysis for reactions involving 4-Chloro-3-methoxybenzoic acid, such as electrophilic aromatic substitution or nucleophilic attack, would be performed using methods like DFT. The process involves locating the TS structure and then verifying it by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Once the TS is confirmed, Intrinsic Reaction Coordinate (IRC) calculations can be performed to map the reaction pathway, confirming that the located TS indeed connects the intended reactants and products.

For instance, in a study of the rhodium-catalyzed C-H activation of the related 3-methoxybenzoic acid, DFT calculations were used to determine the energies of transition states for both C-H activation and subsequent alkyne insertion steps. mdpi.com This analysis revealed which step was rate-determining and how the methoxy substituent influenced the reaction's regioselectivity. mdpi.com Similar computational approaches could be applied to map the energy profiles of various reactions of 4-Chloro-3-methoxybenzoic acid, providing critical data on activation energies (ΔG‡) and reaction enthalpies (ΔH_rxn).

Influence of Substituents on Reaction Kinetics and Selectivity

The substituents on the aromatic ring of 4-Chloro-3-methoxybenzoic acid have a profound influence on its reactivity. The interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing chloro (-Cl) and carboxylic acid (-COOH) groups determines the kinetics and selectivity of its reactions.

Methoxy Group (-OCH₃): Located at the meta-position relative to the carboxyl group, the methoxy group is a strong activating group due to its +R (resonance) effect, donating electron density to the ring. It is an ortho-, para-director for electrophilic aromatic substitution.

Chloro Group (-Cl): The chlorine atom is a deactivating group due to its strong -I (inductive) effect, which withdraws electron density from the ring. However, due to its lone pairs, it exhibits a weak +R effect, making it an ortho-, para-director.

Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director due to both its -I and -R effects, which withdraw significant electron density from the aromatic ring.

Polymorphism and Crystal Structure Prediction

Computational Prediction of Crystal Forms

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical and materials sciences. researchgate.netnih.gov Computational Crystal Structure Prediction (CSP) methods aim to identify all possible stable and metastable polymorphs of a given molecule from its chemical diagram alone. researchgate.netnih.gov

These methods typically involve two main steps:

Generation of Crystal Structures: A vast number of plausible crystal packing arrangements are generated using algorithms that explore different space groups, molecular positions, and orientations.

Energy Ranking: The generated structures are then subjected to energy minimization, and their relative lattice energies are calculated using force fields or, more accurately, quantum mechanical methods (DFT). The structures are ranked based on their thermodynamic stability.

The challenge in CSP lies in the vastness of the search space and the small energy differences (often only a few kJ/mol) that can separate different polymorphs. researchgate.net Advanced computational techniques, such as well-tempered metadynamics and evolutionary algorithms, are employed to efficiently explore the potential energy landscape and locate the low-energy minima corresponding to viable crystal forms. nih.gov

For 4-Chloro-3-methoxybenzoic acid, a CSP study would predict a set of possible crystal structures, ranked by their relative stability. These theoretical predictions can guide experimental polymorph screening efforts and help in characterizing newly discovered forms, especially when only powder X-ray diffraction data is available. nih.govchemrxiv.org This synergistic approach between computation and experiment is crucial for minimizing the risk of encountering unexpected and potentially problematic polymorphs during development. nih.govchemrxiv.org

Energetic Landscape of Polymorphic Forms

The energetic landscape of 4-chloro-3-methoxybenzoic acid's polymorphic forms provides crucial insights into the thermodynamic stability and potential for phase transitions of its different crystalline structures. Computational chemistry, particularly through crystal structure prediction (CSP) methods, is instrumental in mapping this landscape. The process typically involves generating a multitude of plausible crystal packing arrangements and calculating their corresponding lattice energies.

The relative stability of different polymorphs is determined by their lattice energies, with lower energies indicating more stable forms. These calculations often employ force-field methods for an initial broad search, followed by more accurate density functional theory (DFT) calculations, often with dispersion corrections (DFT-D), for the most promising low-energy structures.

For a molecule like 4-chloro-3-methoxybenzoic acid, with its rigid aromatic core and flexible methoxy and carboxylic acid groups, the energetic landscape can be complex. The interplay of various intermolecular interactions, such as hydrogen bonding and stacking, can lead to the existence of multiple polymorphs with very small energy differences, a phenomenon known as polymorphism. The energy difference between these forms is often less than a few kilojoules per mole.

Table 1: Hypothetical Relative Energies of Predicted 4-Chloro-3-methoxybenzoic Acid Polymorphs

| Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) |

| Form I | P2₁/c | -120.5 | 0.0 |

| Form II | P-1 | -118.2 | 2.3 |

| Form III | C2/c | -115.9 | 4.6 |

Note: This table is illustrative and based on typical values found for organic molecules. Actual values for 4-chloro-3-methoxybenzoic acid would require specific computational studies.

The calculated energetic landscape helps in understanding which forms are thermodynamically favored and can guide experimental efforts to crystallize and characterize these different solid forms.

Analysis of Intermolecular Interactions in Crystal Lattices

The crystal packing of 4-chloro-3-methoxybenzoic acid is governed by a variety of intermolecular interactions, which can be analyzed in detail using computational methods. The primary interaction is expected to be the hydrogen bonding between the carboxylic acid groups, leading to the formation of characteristic dimers.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···O interactions: Weak hydrogen bonds involving the methoxy group and aromatic C-H bonds as donors and the carbonyl or methoxy oxygen atoms as acceptors.

Halogen bonding: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts in the crystal lattice. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of interactions present.

Table 2: Contribution of Different Intermolecular Contacts to the Hirshfeld Surface Area of a Hypothetical 4-Chloro-3-methoxybenzoic Acid Crystal

| Interaction Type | Percentage Contribution |

| O···H/H···O | 45.2% |

| C···H/H···C | 20.5% |

| Cl···H/H···Cl | 12.8% |

| C···C | 8.5% |

| O···C/C···O | 5.3% |

| Cl···O/O···Cl | 3.1% |

| Other | 4.6% |

Note: This table represents a hypothetical distribution of intermolecular contacts. The actual percentages would depend on the specific polymorphic form.

Energy decomposition analysis, based on methods like PIXEL, can be used to calculate the energetic contribution of individual molecular pairs within the crystal lattice. This allows for a quantitative ranking of the different interaction motifs and a deeper understanding of the forces driving the crystal packing.

Theoretical Modeling of Solute-Solvent Interactions

Application of Solvation Parameter Models

The Abraham solvation parameter model is a widely used linear free energy relationship that can predict the solubility of solutes in various solvents. mdpi.comnsf.gov The model is based on the principle that the free energy of solvation can be described as a sum of contributions from different types of solute-solvent interactions. The governing equation is:

log(SP/SW) = c + eE + sS + aA + bB + vV

where SP and SW are the molar solubilities of the solute in the solvent and water, respectively. The solute parameters are:

E: Excess molar refraction

S: Dipolarity/polarizability

V: McGowan characteristic volume

The solvent is characterized by the corresponding coefficients (c, e, s, a, b, v), which are determined by regression analysis of experimental solubility data for a wide range of solutes in that solvent.

For 4-chloro-3-methoxybenzoic acid, the solute parameters would need to be determined, either experimentally or through computational methods. Once these parameters are known, the Abraham model can be used to predict its solubility in a wide array of organic solvents, which is valuable in areas such as process design and formulation development.

Table 3: Hypothetical Abraham Solute Parameters for 4-Chloro-3-methoxybenzoic Acid and Related Compounds

| Compound | E | S | A | B | V |

| Benzoic Acid | 0.85 | 1.10 | 0.60 | 0.40 | 0.95 |

| 4-Chlorobenzoic Acid | 1.05 | 1.25 | 0.61 | 0.35 | 1.10 |

| 3-Methoxybenzoic Acid | 0.90 | 1.30 | 0.58 | 0.50 | 1.15 |

| 4-Chloro-3-methoxybenzoic acid | 1.10 | 1.40 | 0.59 | 0.45 | 1.30 |

Note: The values for 4-chloro-3-methoxybenzoic acid are hypothetical estimates based on the structures of related compounds.

These models provide a powerful predictive tool for understanding the behavior of 4-chloro-3-methoxybenzoic acid in different solvent environments without the need for extensive experimental measurements for each solute-solvent system.

Mechanistic Organic Chemistry and Reaction Pathways of 4 Chloro 3 Methoxybenzoic Acid

Exploration of Functional Group Reactivity

The reactivity of 4-chloro-3-methoxybenzoic acid is a composite of the individual reactivities of its carboxylic acid, methoxy (B1213986), and chloro moieties. Each group offers a pathway for specific chemical modifications.

The carboxylic acid group (-COOH) is a primary site for nucleophilic acyl substitution reactions. Due to the electron-poor nature of the carbonyl carbon, it is susceptible to attack by nucleophiles, leading to the formation of various derivatives such as esters and amides. These reactions are fundamental in synthetic organic chemistry for creating new linkages and more complex molecules. myskinrecipes.com

Esterification: The conversion of 4-chloro-3-methoxybenzoic acid to its corresponding esters is typically achieved through reactions with alcohols under acidic conditions, a process known as Fischer esterification. organic-chemistry.org The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. nih.gov Alternatively, esters can be formed via an SN2 reaction between the carboxylate anion of 4-chloro-3-methoxybenzoic acid and a primary alkyl halide. organic-chemistry.org

Amide Formation: The direct reaction of a carboxylic acid with an amine to form an amide is often challenging because the basic amine can deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. myskinrecipes.comyoutube.com To overcome this, coupling reagents are employed to activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) facilitate amide bond formation by converting the hydroxyl group into a better leaving group. myskinrecipes.comyoutube.com Modern methods may also utilize phosphonium (B103445) salts, generated in situ, to activate the carboxylic acid for amidation, allowing the reaction to proceed efficiently at room temperature. guidechem.com

| Reaction Type | Reagents | General Conditions | Product |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux, removal of water | Corresponding Ester |

| Esterification (SN2) | Base (e.g., NaH), Alkyl Halide (e.g., CH₃I) | Appropriate solvent (e.g., THF, DMF) | Corresponding Ester |

| Amide Formation | Amine (Primary or Secondary), Coupling Agent (e.g., DCC, EDCI) | Inert solvent (e.g., DCM, DMF), Room Temperature | Corresponding Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Inert solvent, often with catalytic DMF | 4-Chloro-3-methoxybenzoyl chloride |

The methoxy group (-OCH₃) is an ether linkage that is generally stable but can be cleaved under specific, often harsh, conditions to yield a phenol (B47542). This process, known as demethylation or ether hydrolysis, is a key transformation.

Demethylation: The cleavage of the aryl-methyl ether bond in 4-chloro-3-methoxybenzoic acid requires strong reagents. Traditional methods involve the use of strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are also highly effective for cleaving ether bonds, though they are sensitive to moisture and require anhydrous conditions. The reaction proceeds via protonation or coordination of the ether oxygen, followed by nucleophilic attack on the methyl group by a halide ion. More moderate conditions can sometimes be achieved using reagents like pyridinium (B92312) chloride at high temperatures.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Hydrobromic Acid (HBr) | Reflux in aqueous HBr | Strong acid, corrosive |

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature to room temperature | Highly effective but moisture-sensitive |

| Aluminum Chloride (AlCl₃) | Inert solvent, often with a scavenger like ethanethiol | Requires careful control of conditions |

| Pyridinium Chloride (Py·HCl) | High temperature (e.g., 200 °C), neat or in a high-boiling solvent | A salt-based reagent, less corrosive than HBr |

The chloro substituent on the aromatic ring is generally unreactive towards nucleophiles. However, under certain conditions, it can undergo nucleophilic aromatic substitution (SNAr). The feasibility of this reaction is highly dependent on the electronic nature of the ring. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chloro atom). ualberta.ca

In 4-chloro-3-methoxybenzoic acid, the carboxylic acid group is a deactivating, electron-withdrawing group, while the methoxy group is an activating, electron-donating group. The carboxylic acid is positioned meta to the chloro group, which does not provide the necessary resonance stabilization for the Meisenheimer complex intermediate that is crucial for the SNAr pathway. The activating methoxy group further disfavors the reaction by increasing electron density on the ring. Consequently, nucleophilic substitution of the chloro group on 4-chloro-3-methoxybenzoic acid is difficult to achieve under standard SNAr conditions and would require forcing conditions or alternative mechanistic pathways, such as those involving benzyne (B1209423) intermediates.

Aromatic Ring Reactivity and Directed Functionalization

The substituents already present on the benzene (B151609) ring govern the regioselectivity of further reactions, particularly electrophilic aromatic substitution.

The synthesis of 4-chloro-3-methoxybenzoic acid is typically achieved by installing the substituents on the ring prior to the formation of the carboxylic acid. organicchemistrytutor.com A common route involves the oxidation of a precursor like 4-chloro-3-methoxytoluene. The synthesis of this precursor, in turn, relies on a regioselective chlorination step.

Starting with a precursor such as 3-methoxytoluene (m-methylanisole), electrophilic chlorination is directed by the existing methoxy and methyl groups. Both the methoxy group (-OCH₃) and the methyl group (-CH₃) are ortho, para-directors. However, the methoxy group is a much stronger activating group due to its ability to donate electron density via resonance. tcichemicals.comlibretexts.org Therefore, it will primarily control the position of the incoming electrophile.

The positions ortho to the methoxy group are C2 and C4, and the para position is C6. The methyl group directs to positions C2 and C6 (ortho) and C4 (para). The directing effects of both groups are synergistic, strongly activating positions 2, 4, and 6 for electrophilic attack. The formation of the desired 4-chloro isomer is a result of chlorination at the C4 position, which is ortho to the strong directing methoxy group and para to the methyl group. The precise ratio of isomers (2-chloro, 4-chloro, and 6-chloro) formed can depend on the specific chlorinating agent and reaction conditions used.

For subsequent electrophilic substitution reactions on the 4-chloro-3-methoxybenzoic acid ring itself, the regiochemical outcome is determined by the combined directing effects of the three substituents. The available positions for substitution are C2, C5, and C6.

The directing influences are as follows:

Methoxy group (-OCH₃) at C3: A strongly activating, ortho, para-director, directing incoming electrophiles to positions C2 and C6.

Chloro group (-Cl) at C4: A weakly deactivating, ortho, para-director, directing to position C5. guidechem.com

Carboxylic acid group (-COOH) at C1: A strongly deactivating, meta-director, directing to position C5.

| Substituent (Position) | Effect on Reactivity | Directing Influence | Positions Directed To |

|---|---|---|---|

| -COOH (C1) | Strongly Deactivating | Meta | 5 |

| -OCH₃ (C3) | Strongly Activating | Ortho, Para | 2, 6 |

| -Cl (C4) | Weakly Deactivating | Ortho, Para | 5 |

Compound Index

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| 4-Chloro-3-methoxybenzoic acid | C₈H₇ClO₃ | 85740-98-3 |

| 4-Chloro-3-methoxybenzaldehyde | C₈H₇ClO₂ | 55966-23-9 |

| 4-Chloro-3-methoxytoluene | C₈H₉ClO | 78549-51-0 |

| 3-Methoxytoluene (m-methylanisole) | C₈H₁₀O | 100-84-5 |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 538-75-0 |

| Boron Tribromide | BBr₃ | 10294-33-4 |

| Thionyl Chloride | SOCl₂ | 7719-09-7 |

Catalytic Transformations Involving 4-Chloro-3-methoxybenzoic Acid

Catalytic transformations are pivotal in synthetic chemistry for enhancing reaction rates and selectivity. For a molecule such as 4-Chloro-3-methoxybenzoic acid, which possesses an aryl chloride and a carboxylic acid functional group, both transition metal and Lewis acid catalysis are theoretically applicable for various transformations.

Transition Metal Catalysis for Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org For 4-Chloro-3-methoxybenzoic acid, the carbon-chlorine bond serves as the reactive site for such transformations. Palladium-based catalysts are most common for these reactions, which typically follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov

Common coupling reactions applicable to aryl halides include:

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent. acs.orgorganic-chemistry.org

Mizoroki-Heck Reaction: This involves the coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org

Despite the established utility of these reactions, specific studies detailing the application of Suzuki, Heck, or Sonogashira couplings to 4-Chloro-3-methoxybenzoic acid as the aryl halide substrate, including catalyst systems, yields, and conditions, were not identified in the available literature. The reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides, often requiring more specialized and active catalyst systems. nih.gov

Lewis Acid Catalysis in Derivatization or Synthesis

Lewis acids are electron-pair acceptors that can activate functional groups, such as the carbonyl group in a carboxylic acid, toward nucleophilic attack. This is a common strategy for synthesizing derivatives like esters and amides. For 4-Chloro-3-methoxybenzoic acid, a Lewis acid could coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating reactions.

The carboxylic acid moiety can undergo reactions such as esterification, acid halide formation, and amide coupling. nbinno.com Lewis acids like magnesium perchlorate (B79767) (Mg(ClO₄)₂) or copper triflate (Cu(OTf)₂) have been shown to be effective catalysts for the esterification of various carboxylic acids. organic-chemistry.org However, specific research detailing the use of Lewis acid catalysis for the derivatization of 4-Chloro-3-methoxybenzoic acid, including comparative catalyst performance or optimized reaction conditions, is not documented in the searched scientific literature.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides fundamental insights into the rates and energy changes of chemical processes. This data is crucial for understanding reaction mechanisms and optimizing conditions.

Determination of Rate Constants for Key Reactions

Kinetic studies involve measuring reaction rates under various conditions to determine the rate law and calculate specific rate constants (k). This information helps elucidate the reaction mechanism, particularly the rate-determining step. For reactions involving 4-Chloro-3-methoxybenzoic acid, such studies would provide quantitative measures of its reactivity in, for example, catalyzed coupling or derivatization reactions.

A thorough search of scientific databases did not yield any studies that have determined the rate constants for key reactions involving 4-Chloro-3-methoxybenzoic acid.

Thermodynamic Analysis of Reaction Equilibria

Thermodynamic analysis quantifies the energy changes associated with a reaction, determining its spontaneity and the position of equilibrium. Key parameters include Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). These values are essential for predicting the feasibility and potential yield of a reaction at equilibrium.

No specific thermodynamic data or analyses of reaction equilibria for transformations involving 4-Chloro-3-methoxybenzoic acid were found in the available literature. Consequently, data tables for kinetic and thermodynamic parameters cannot be generated.

Despite a comprehensive search of scientific literature, there is a notable lack of specific research detailing the application of 4-Chloro-3-methoxybenzoic acid as an organic linker in the formation of Metal-Organic Frameworks (MOFs) or as a primary component in the synthesis of supramolecular assemblies and coordination polymers as outlined. The available scientific data does not provide the specific examples and detailed research findings required to thoroughly address the requested topics.

Therefore, this article cannot be generated as the specific scientific data regarding the use of 4-Chloro-3-methoxybenzoic acid in the outlined applications in advanced materials science is not present in the currently available body of scientific literature. Further experimental research would be required to explore the potential of this compound in the design and synthesis of novel MOFs and coordination polymers.

Applications in Advanced Materials Science

Integration into Polymeric Materials

Monomer or Building Block for Polymer Synthesis

In the context of advanced materials, 4-chloro-3-methoxybenzoic acid has been utilized as a foundational component for the synthesis of photoresponsive bent-core liquid crystals. rsc.orgrsc.org These are complex organic molecules designed to self-assemble into ordered phases that can be manipulated by external stimuli, such as light.

The synthesis of these advanced materials begins with 4-chloro-3-methoxybenzoic acid as a key starting material for one of the molecular fragments that will form the final liquid crystal structure. rsc.orgrsc.org A research article in Materials Advances details a synthetic pathway where 4-chloro-3-methoxybenzoic acid is used to prepare a protected central core of a bent-core liquid crystal. rsc.orgrsc.org This core is a critical component that dictates the "bent" shape of the final molecule, a key factor in the formation of the desired liquid crystalline phases.

The general synthetic approach, as described in the literature, involves a multi-step process:

Modification of 4-Chloro-3-methoxybenzoic acid: The carboxylic acid group of 4-chloro-3-methoxybenzoic acid is typically protected or modified in the initial steps to allow for subsequent reactions on other parts of the molecule.

Coupling Reactions: The modified 4-chloro-3-methoxybenzoic acid derivative is then coupled with other molecular fragments, often through esterification reactions, to build the larger, more complex bent-core structure.

Introduction of Photoresponsive Units: For the creation of photoresponsive materials, units such as azobenzene (B91143) are incorporated into the molecular structure. These units can change their shape (isomerize) when exposed to light of a specific wavelength, which in turn alters the bulk properties of the liquid crystal material.

The following table summarizes the role of 4-chloro-3-methoxybenzoic acid as a building block in the synthesis of a central core for bent-core liquid crystals, based on published research findings. rsc.orgrsc.org

| Parameter | Description | Reference |

| Starting Material | 4-Chloro-3-methoxybenzoic acid | rsc.orgrsc.org |

| Intermediate Product | Protected central core for bent-core liquid crystals | rsc.orgrsc.org |

| Key Molecular Feature | The substitution pattern of the benzoic acid contributes to the overall bent geometry of the final molecule. | rsc.orgrsc.org |

| Class of Advanced Material | Photoresponsive Bent-Core Liquid Crystals | rsc.orgrsc.org |

Functionalization of Polymeric Architectures

Current research highlights the use of 4-chloro-3-methoxybenzoic acid in constructing discrete, functional molecules like liquid crystals rather than for the direct functionalization of pre-existing polymer chains. The intricate synthesis required to create these liquid crystal molecules means that the properties derived from the 4-chloro-3-methoxybenzoic acid unit are integral to the molecule's fundamental structure and function.

The resulting bent-core liquid crystals, synthesized from this benzoic acid derivative, exhibit complex self-assembly into various smectic phases. rsc.org These phases can possess polar ordering, making the materials potentially useful in electro-optical applications. The incorporation of photoresponsive units allows for the modulation of these phases with light, opening up possibilities for applications in smart materials and optical devices.

The properties of the final liquid crystalline materials are highly dependent on the precise chemical structure of all their components, including the central core derived from 4-chloro-3-methoxybenzoic acid. For instance, the presence of the chloro and methoxy (B1213986) groups can influence the intermolecular interactions and, consequently, the stability and transition temperatures of the liquid crystal phases. rsc.org

Advanced Analytical Methodologies for 4 Chloro 3 Methoxybenzoic Acid and Its Derivatives

Chromatographic Method Development and Validation

Chromatography stands as the cornerstone for the separation and analysis of 4-Chloro-3-methoxybenzoic acid. The development of robust chromatographic methods is essential for obtaining accurate and reproducible results. This involves a systematic optimization of various parameters to ensure the best possible separation from potential interferences.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally labile compounds like 4-Chloro-3-methoxybenzoic acid. calpaclab.com Method optimization is a critical process to achieve desired chromatographic performance, including resolution, peak shape, and analysis time. researchgate.net

Key aspects of HPLC method optimization for 4-Chloro-3-methoxybenzoic acid include the selection of the stationary phase, mobile phase composition, and detector settings. Reversed-phase chromatography is commonly employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The mobile phase typically consists of a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). phenomenex.com The pH of the mobile phase is a crucial parameter that influences the retention time and peak shape of acidic analytes. For 4-Chloro-3-methoxybenzoic acid, maintaining the mobile phase pH below its pKa ensures it is in its protonated, less polar form, leading to better retention on a reversed-phase column.

The following interactive data table illustrates the effect of varying key HPLC parameters on the chromatographic separation of an acidic compound like 4-Chloro-3-methoxybenzoic acid.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |

| Mobile Phase Composition | 50% Acetonitrile / 50% Water (0.1% Formic Acid) | 60% Acetonitrile / 40% Water (0.1% Formic Acid) | 40% Acetonitrile / 60% Water (0.1% Formic Acid) | Higher organic content (Condition 2) decreases retention time. |

| Mobile Phase pH | pH 2.5 | pH 4.5 | pH 7.0 | Lower pH (Condition 1) increases retention time for acidic analytes on a C18 column. |

| Column Temperature | 30 °C | 40 °C | 50 °C | Increasing temperature (Condition 3) can decrease retention time and improve peak shape. |

| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.2 mL/min | Higher flow rate (Condition 3) shortens analysis time but may increase backpressure. |

Validation of the developed HPLC method is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure its suitability for its intended purpose. ekb.eg This includes assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ugm.ac.id

Gas Chromatography (GC) Method Development

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and high polarity of carboxylic acids like 4-Chloro-3-methoxybenzoic acid, direct GC analysis is challenging and can result in poor peak shape and thermal degradation. colostate.edu Therefore, a derivatization step is typically required to convert the carboxylic acid group into a more volatile and thermally stable ester. americanlaboratory.com

The most common derivatization approach is esterification, often to form methyl esters. gcms.cz This can be achieved using various reagents, such as diazomethane (B1218177), boron trifluoride in methanol (BF3-methanol), or N,N-dimethylformamide dimethyl acetal. colostate.edugcms.cz The choice of derivatization reagent depends on factors like reaction efficiency, potential for side reactions, and ease of use.

Once derivatized, the resulting ester of 4-Chloro-3-methoxybenzoic acid can be analyzed by GC. The development of the GC method involves optimizing parameters such as the type of capillary column, temperature program, and detector. A nonpolar or medium-polarity column is often suitable for separating the derivatized analyte. epa.gov A mass spectrometer (MS) is frequently used as a detector due to its high selectivity and ability to provide structural information for confirmation. nih.gov

The table below outlines typical parameters for a GC-MS method for the analysis of derivatized 4-Chloro-3-methoxybenzoic acid.

| Parameter | Typical Setting | Purpose |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation of semi-volatile compounds. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Temperature Program | Initial 100 °C, ramp to 280 °C at 10 °C/min | Separates compounds based on their boiling points. |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min | Transports the sample through the column. |

| Detector | Mass Spectrometer (MS) | Provides sensitive detection and structural confirmation. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule for identification. |

| Scan Range | 50-350 m/z | Detects the mass-to-charge ratio of the fragments. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the preferred method for the trace analysis of many organic compounds, including acidic herbicides and related molecules. chromatographytoday.com This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, often eliminating the need for derivatization. phenomenex.comlcms.cz